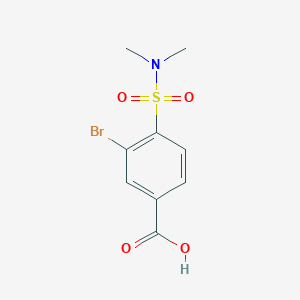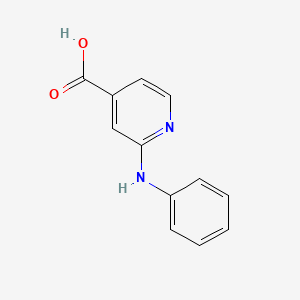
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Descripción general
Descripción
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid, also known as CM-BDCA, is an organic compound that belongs to the class of compounds known as benzodiazoles. It is a colorless, odorless, crystalline solid with a molecular weight of 206.22 g/mol. CM-BDCA is a versatile compound that has a wide range of applications in the fields of organic and medicinal chemistry. It is used as a starting material in the synthesis of various organic compounds, including drugs, and it has been studied for its potential therapeutic effects in a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of compounds, including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, have been synthesized and tested for their potential antineoplastic and antifilarial activities. These compounds exhibited significant growth inhibition in L1210 cells, with some causing substantial accumulation of cells in mitosis, indicating their role in mitotic spindle poisoning. Additionally, certain compounds showed significant in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae, highlighting their therapeutic potential (Ram et al., 1992).
Chemical Synthesis Enhancements
Carboxylic acids have been converted into their corresponding homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method provides a safe alternative to the Arndt-Eistert reaction, offering a new avenue for the homologation of carboxylic acids (Katritzky et al., 2001).
Antifungal Agent Synthesis
A novel series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have been synthesized, showing significant antifungal and antibacterial activity. These compounds were found to be equipotent against Candida albicans when compared with fluconazole, suggesting their utility as antifungal agents (Nikalje et al., 2015).
Environmental Degradation Studies
The aerobic biological degradation mechanisms of benzotriazoles, used as corrosion inhibitors, were explored. Major transformation products, including 1H-benzotriazole-5-carboxylic acid, were identified, shedding light on the environmental persistence and degradation pathways of these widely used compounds (Huntscha et al., 2014).
Propiedades
IUPAC Name |
1-(2-amino-2-oxoethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-9(14)4-13-5-12-7-3-6(10(15)16)1-2-8(7)13/h1-3,5H,4H2,(H2,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKXFANMHTPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)



amine](/img/structure/B1517587.png)
amine](/img/structure/B1517589.png)
